Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
Description
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is a heterocyclic amine featuring a pyrazine core substituted with a methylsulfanyl (-SMe) group at position 3 and an ethylamine moiety linked via a methylene bridge at position 2 (Figure 1).
Properties
IUPAC Name |
N-[(3-methylsulfanylpyrazin-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBBJXJLGXVGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine typically involves the reaction of 3-methylsulfanyl-pyrazine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Various alkylated or arylated pyrazine derivatives.
Scientific Research Applications
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methylsulfanyl vs. Methoxy
A key structural analog is Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (), where the methylsulfanyl group is replaced by methoxy (-OMe). Differences include:
- Electronic Properties : The methylsulfanyl group is electron-donating via sulfur’s lone pairs, while methoxy is electron-withdrawing due to oxygen’s electronegativity. This alters reactivity in electrophilic substitution or hydrogen bonding.
Table 1: Substituent-Driven Properties
| Compound | Substituent (Position 3) | LogP (Predicted) | Key Interactions |
|---|---|---|---|
| Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine | -SMe | ~2.1* | π-π, hydrophobic |
| Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine | -OMe | ~1.5* | Hydrogen bonding, polar |
*Estimated via fragment-based methods.
Amine Chain Variations
Ethyl-(2-methoxybenzyl)-amine () replaces the pyrazine with a benzyl ring. Key differences:
- Aromatic System : Benzyl rings engage in stronger π-π stacking, whereas pyrazine’s nitrogen atoms enable dipole interactions.
- Biological Activity : The benzyl analog’s ethylamine group is reported to target acetylcholinesterase (AChE), suggesting pyrazine-based derivatives may require structural optimization for similar efficacy .
Sulfur-Containing Analogs
Compounds like 2-methylthioethylamine () share sulfur moieties but lack aromatic systems. The pyrazine core in this compound provides rigidity and planar geometry, which could improve target binding specificity compared to linear thioethers .
Material Science
highlights amine-cellulose interactions, where ethylamine forms complexes altering crystallinity. The pyrazine-thioether structure may hinder such interactions due to steric bulk, warranting experimental validation .
Biological Activity
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Overview of Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against a range of bacterial strains.
- Antifungal Activity : Shows effectiveness in inhibiting fungal growth.
- Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The compound may modulate enzyme activity or bind to receptors, leading to physiological effects. The exact pathways remain an area of ongoing research.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro tests have shown that this compound can inhibit the growth of several pathogenic bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 µg/mL | 15 |
| Staphylococcus aureus | 30 µg/mL | 20 |
| Pseudomonas aeruginosa | 40 µg/mL | 18 |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungal pathogens.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 25 µg/mL | 22 |
| Aspergillus niger | 35 µg/mL | 19 |
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects on multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on A549 (lung cancer), HL-60 (leukemia), and P388 (lymphoma) cell lines. The results indicated significant cell death at concentrations as low as 10 µM.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| HL-60 | 8 |
| P388 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
